molecular formula C16H18N4O2S2 B2899428 5-(sec-butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847191-44-0

5-(sec-butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2899428
CAS No.: 847191-44-0
M. Wt: 362.47
InChI Key: YWHSLQOYEHVHEH-UHFFFAOYSA-N
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Description

Pyrimidopyrimidines are a class of compounds that have been studied for their potential pharmaceutical applications . They are synthesized from chalcones, which are prepared by refluxing 2-acetylthiophene with aromatic aldehydes in the presence of potassium hydroxide in an ethanol medium .


Synthesis Analysis

The synthesis of pyrimidopyrimidines involves several steps. The chalcones used as precursors are refluxed with guanidine to produce various pyrimidine derivatives . These derivatives are then further reacted to produce the final pyrimidopyrimidine compounds .


Molecular Structure Analysis

The molecular structure of pyrimidopyrimidines is characterized by a pyrimidine ring linked to another pyrimidine ring. The exact structure can vary depending on the specific substituents attached to the rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidopyrimidines typically involve condensation and cyclization reactions . For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions followed by the addition of a base can afford pyrimidino [4,5-d] [1,3]oxazines .

Mechanism of Action

While the specific mechanism of action for “5-(sec-butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is not available, pyrimidopyrimidine derivatives have been studied for their inhibitory activity against certain enzymes, such as CDK2, which is a target for cancer treatment .

Properties

IUPAC Name

5-butan-2-ylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c1-5-9(2)24-14-11-13(19(3)16(22)20(4)15(11)21)17-12(18-14)10-7-6-8-23-10/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHSLQOYEHVHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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